4-ethoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide
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Overview
Description
4-ethoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . This compound is known for its unique structure, which includes a benzamide core substituted with an ethoxy group and a cyclopropyl moiety bearing a hydroxymethyl group.
Preparation Methods
The synthesis of 4-ethoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide can be achieved through various synthetic routes. One common method involves the reaction of 4-ethoxybenzoic acid with a suitable amine derivative, followed by cyclization and functional group modifications. Industrial production methods often involve bulk custom synthesis, where the compound is prepared in large quantities under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
4-ethoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can undergo reduction reactions to modify the benzamide core or the cyclopropyl moiety.
Scientific Research Applications
4-ethoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
4-ethoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide can be compared with other similar compounds, such as:
N-(1-cyclopropyl-ethyl)-4-methyl-N-phenyl-benzamide: This compound has a similar benzamide core but different substituents, leading to distinct chemical and biological properties.
This compound: Variants with different substituents on the benzamide core or the cyclopropyl moiety can exhibit unique reactivity and applications.
Properties
CAS No. |
1323557-46-5 |
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Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
4-ethoxy-N-[[1-(hydroxymethyl)cyclopropyl]methyl]benzamide |
InChI |
InChI=1S/C14H19NO3/c1-2-18-12-5-3-11(4-6-12)13(17)15-9-14(10-16)7-8-14/h3-6,16H,2,7-10H2,1H3,(H,15,17) |
InChI Key |
RFOQXZJVQHZMRO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2(CC2)CO |
Origin of Product |
United States |
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